An In-depth Technical Guide to 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Carboxymethyl)cyclobutane-1-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
3-(Carboxymethyl)cyclobutane-1-carboxylic acid is a dicarboxylic acid featuring a rigid, four-membered carbocyclic core. This structure presents a unique three-dimensional scaffold that is of increasing interest to researchers in medicinal chemistry and materials science. The 1,3-substitution pattern on the cyclobutane ring allows for precise spatial positioning of functional groups, making it a valuable building block for designing conformationally constrained molecules. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes predictive data based on foundational chemical principles and analysis of structurally related analogues. We will provide an in-depth exploration of its predicted physicochemical properties, potential synthetic pathways, characteristic spectroscopic signatures, and applications in drug development, offering a comprehensive resource for scientists working with novel molecular architectures.
Introduction: The Significance of the Cyclobutane Scaffold
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in modern drug discovery.[1] Its puckered, three-dimensional structure offers a significant advantage over flexible aliphatic chains or flat aromatic rings by locking substituents into well-defined spatial orientations. This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and increased metabolic stability.[1]
3-(Carboxymethyl)cyclobutane-1-carboxylic acid embodies these desirable characteristics. As a 1,3-disubstituted dicarboxylic acid, it provides two reactive handles for further chemical elaboration, making it an ideal linker or core fragment in the design of complex molecules, including kinase inhibitors and other advanced therapeutic agents.[2][3] This guide serves as a foundational document for researchers, providing the necessary technical insights to synthesize, characterize, and strategically deploy this versatile chemical building block.
Chemical Structure and Stereochemistry
The fundamental structure of 3-(Carboxymethyl)cyclobutane-1-carboxylic acid consists of a central cyclobutane ring with a carboxylic acid group directly attached at the C1 position and a carboxymethyl group (-CH₂COOH) at the C3 position.
Caption: Spatial orientation of substituents in cis and trans isomers.
Physicochemical Properties
While specific, experimentally verified data for this compound are scarce, we can predict its core physicochemical properties based on its structure and data from analogous compounds like 1,1-cyclobutanedicarboxylic acid and other dicarboxylic acids. [4]
| Property | Predicted Value / Description | Rationale / Reference |
|---|---|---|
| Molecular Formula | C₇H₁₀O₄ | Calculated from structure. |
| Molecular Weight | 158.15 g/mol | Calculated from formula. |
| Appearance | White to off-white crystalline solid. | Typical for small, non-volatile carboxylic acids. |
| IUPAC Name | 3-(Carboxymethyl)cyclobutane-1-carboxylic acid | Standard nomenclature rules. |
| Melting Point | Expected to be >150 °C; cis and trans isomers will have distinct melting points. | Similar dicarboxylic acids, such as 1,1-cyclobutanedicarboxylic acid (m.p. 156-158 °C), are high-melting solids. [4] |
| Boiling Point | Decomposes before boiling at atmospheric pressure. | Carboxylic acids often have high boiling points due to dimerization via hydrogen bonding and tend to decompose at elevated temperatures. |
| Solubility | Moderately soluble in water; soluble in polar organic solvents (methanol, ethanol, DMSO, DMF). | The two polar carboxylic acid groups promote solubility in polar solvents. Aqueous solubility is pH-dependent. [5] |
| pKa₁ | ~4.0 - 4.5 | The pKa of the carboxylic acid directly on the ring is expected to be similar to other cycloalkanecarboxylic acids. |
| pKa₂ | ~4.5 - 5.0 | The second carboxylic acid, insulated by a methylene group, is expected to be slightly less acidic. |
| LogP | < 1.0 | The high oxygen content and two ionizable groups suggest a hydrophilic nature. |
Predicted Spectroscopic Profile for Structural Elucidation
For researchers synthesizing this molecule, spectroscopic analysis is essential for structural confirmation. The following are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
-
Carboxylic Protons (2H): A very broad singlet appearing far downfield in the 10-12 ppm range, characteristic of acidic protons. [6][7] * Cyclobutane Protons (5H): A complex series of multiplets expected between 1.8 and 3.0 ppm. The chemical shifts and coupling constants will differ significantly between the cis and trans isomers due to their distinct magnetic environments.
-
Methylene Protons (2H): A doublet or multiplet between 2.2 and 2.8 ppm, coupled to the proton at the C3 position of the cyclobutane ring.
-
-
¹³C NMR:
-
Carbonyl Carbons (2C): Two distinct signals in the highly deshielded region of 170-185 ppm. [7] * Cyclobutane Carbons (4C): Signals expected in the 25-45 ppm range.
-
Methylene Carbon (1C): A signal expected around 30-40 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the features of the carboxylic acid groups.
-
O-H Stretch: An extremely broad and strong absorption band from 2500 to 3500 cm⁻¹, obscuring the C-H stretches. This is a hallmark of hydrogen-bonded carboxylic acid dimers. [8]* C=O Stretch: A very strong, sharp absorption band around 1700-1730 cm⁻¹. [6]* C-O Stretch: A strong band in the 1210-1320 cm⁻¹ region. [8]* O-H Bend (wag): A broad, medium-intensity peak around 900-960 cm⁻¹, which is also characteristic of carboxylic acid dimers. [8]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular ion peak at m/z = 158 may be weak or absent in electron ionization (EI) mass spectra.
-
Key Fragments: Expect to see characteristic losses from the parent molecule, such as:
-
m/z = 141 (M-OH)
-
m/z = 113 (M-COOH)
-
m/z = 99 (M-CH₂COOH)
-
Synthesis and Reactivity
Proposed Synthetic Strategy
Caption: A potential multi-step workflow for the synthesis of the target molecule.
Causality Behind Experimental Choices:
-
Starting Material: A commercially available 1,3-cyclobutanedicarboxylic acid derivative provides the core scaffold and correct substitution pattern.
-
Selective Modification: Differentiating the two identical carboxylic acid groups is the key challenge. This is typically achieved by monoprotection or selective reduction of one group, allowing for orthogonal chemical transformations.
-
Homologation: The Arndt-Eistert reaction is a classic and reliable method for extending a carboxylic acid by one methylene (-CH₂) unit, which is precisely what is needed to convert a carboxyl group to a carboxymethyl group.
-
Final Deprotection/Hydrolysis: A final hydrolysis step unmasks the protected carboxylic acid and/or hydrolyzes the ester to yield the final diacid product. Control of stereochemistry (cis vs. trans) would depend on the stereochemistry of the starting material.
Chemical Reactivity
The reactivity of this molecule is governed by its two carboxylic acid groups. These functional groups are gateways to a wide range of derivatives, making the molecule a versatile building block.
-
Esterification: Both carboxyl groups can be converted to esters by reacting with an alcohol under acidic catalysis (e.g., Fischer esterification).
-
Amide Bond Formation: The molecule can be coupled with amines to form mono- or di-amides using standard peptide coupling reagents (e.g., EDC, HATU). This is a cornerstone reaction for its use in drug discovery.
-
Reduction: Both carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acids to the more reactive acid chlorides, which are precursors for esters, amides, and other derivatives.
Applications in Research and Drug Development
The rigid framework of 3-(carboxymethyl)cyclobutane-1-carboxylic acid makes it an attractive scaffold for positioning pharmacophores in a precise three-dimensional arrangement.
-
Conformationally Restricted Linkers: In drug design, flexible linkers can lead to a loss of binding entropy. Replacing them with a rigid cyclobutane core can pre-organize the molecule into a bioactive conformation, enhancing potency and selectivity.
-
Scaffold for Bifunctional Molecules: The two carboxylic acid handles are ideal for constructing bifunctional molecules like PROTACs (Proteolysis-targeting chimeras), where one end binds to a target protein and the other to an E3 ligase.
-
Aryl Ring Mimetics: The three-dimensional cyclobutane core can serve as a non-aromatic bioisostere for phenyl rings, a strategy used to improve physicochemical properties such as solubility and metabolic stability while maintaining the necessary vectoral orientation of substituents. [1]* Fragment-Based Drug Discovery (FBDD): As a small, rigid molecule with defined vectors for chemical elaboration, it is an excellent candidate for FBDD libraries.
Safety and Handling
As a dicarboxylic acid, this compound should be handled with appropriate care in a laboratory setting.
-
Hazards: Assumed to be a skin and eye irritant. Inhalation of dust should be avoided. Carboxylic acids can be corrosive. [9]* Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [10][11]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.
Conclusion
3-(Carboxymethyl)cyclobutane-1-carboxylic acid stands as a promising yet under-explored building block in synthetic and medicinal chemistry. Its rigid, 1,3-disubstituted cyclobutane core provides a unique platform for creating structurally precise and conformationally constrained molecules. While direct experimental data remains limited, this guide has outlined its predicted physicochemical and spectroscopic properties to aid in its synthesis and characterization. The proposed synthetic strategies and discussion of its chemical reactivity highlight its potential as a versatile scaffold. For researchers and drug development professionals, this molecule offers a valuable tool to navigate complex chemical space and design next-generation therapeutics with improved pharmacological profiles.
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